molecular formula C10H16BNO2S B567376 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1218791-01-5

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B567376
CAS No.: 1218791-01-5
M. Wt: 225.113
InChI Key: QXMZPGMBRRZCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2S/c1-7-12-6-8(15-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMZPGMBRRZCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671308
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-01-5
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Synthesis of 2-Methyl Formate-5-Bromothiazole

In an ether solvent, 2,5-dibromothiazole undergoes lithiation at -100°C using n-butyllithium (1.1 equivalents), followed by quenching with methyl chloroformate (4 equivalents). After 18 hours at room temperature, the intermediate 2-methyl formate-5-bromothiazole is isolated in 67% yield.

Key Parameters:

  • Solvent: Diethyl ether (1.2 L per 24.3 g substrate)

  • Temperature: -100°C (lithiation), ambient (quenching)

  • Workup: Saturated ammonium chloride solution and ethyl acetate extraction

Step 2: Boronic Ester Coupling

The brominated intermediate reacts with bis(pinacolato)diboron (1.2 equivalents) in 1,4-dioxane at 80°C under nitrogen, catalyzed by palladium(II) chloride (5 mol%) with potassium acetate (4 equivalents). The target compound is obtained in 85% yield after column chromatography.

Optimization Insights:

  • Catalyst: Ferrocene-derived palladium complexes enhance coupling efficiency.

  • Solvent: Polar aprotic solvents like 1,4-dioxane improve boronylation kinetics.

  • Yield: Combined two-step yield exceeds 50%.

Comparative Analysis of Synthetic Routes

Parameter Two-Step Method Hypothetical Miyaura Route
Starting Material2,5-Dibromothiazole5-Bromo-2-methylthiazole
CatalystPdCl₂Pd(dppf)Cl₂
Reaction Time18–24 hours12–16 hours
Overall Yield57%~50% (estimated)
ScalabilityDemonstrated at 67mmolLimited data

Industrial-Scale Considerations

BLD Pharmatech Ltd. and Ambeed list the compound with purity ≥90%, indicating robustness in large-scale production. Critical factors include:

  • Temperature Control: Cryogenic conditions in Step 1 demand specialized equipment.

  • Catalyst Recycling: Heterogeneous palladium catalysts could reduce costs.

  • Solvent Recovery: 1,4-Dioxane’s toxicity necessitates closed-loop systems .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boron-containing heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C10H16BNO2S
  • CAS Number : 1218791-01-5
  • Molecular Weight : 219.09 g/mol

The presence of the boron atom in its structure contributes to its unique reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in cellular signaling pathways. For instance, it may interact with kinases and phosphatases that are critical in cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines. This is evidenced by studies showing decreased viability in treated cells compared to controls.

Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (TNBC)0.126Induction of apoptosis
MCF10A (non-cancer)2.500Minimal effect on normal cells

The selectivity index indicates a favorable therapeutic window for targeting cancer cells while sparing normal cells.

Antimicrobial Activity

In vitro studies have reported the compound's effectiveness against multidrug-resistant Staphylococcus aureus:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)4–8
Mycobacterium abscessus8

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial assessments indicate moderate oral bioavailability with a half-life suitable for therapeutic applications. Safety profiles from animal studies suggest acceptable toxicity levels at high doses.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1218791-01-5
  • Molecular Formula: C₁₀H₁₆BNO₂S
  • Molecular Weight : 225.12 g/mol
  • Structure : A thiazole ring substituted with a methyl group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5 .

Key Properties :

  • Storage : Requires an inert atmosphere and storage at -20°C to prevent degradation.
  • Hazards : H302 (oral toxicity), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
  • Applications : Primarily used as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceuticals and materials science .

Comparison with Structurally Similar Compounds

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

  • CAS No.: 859833-13-9
  • Molecular Formula: C₁₁H₁₈BNO₂S
  • Molecular Weight : 239.14 g/mol
  • Structural Difference : Additional methyl group at position 4 of the thiazole ring .
  • Impact :
    • Steric Effects : Increased steric bulk may reduce reactivity in cross-coupling reactions compared to the less-substituted target compound.
    • Solubility : Higher hydrophobicity due to the extra methyl group could lower solubility in polar solvents.
    • Synthesis : Synthesized via similar Li/Br exchange methods but with adjusted stoichiometry for the dimethyl substitution .

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

  • CAS No.: Not explicitly listed (see for Thermo Scientific product).
  • Molecular Formula : C₁₄H₁₇BN₂O₂S
  • Molecular Weight : 301.22 g/mol
  • Structural Difference : Phenyl group at position 2 and methyl group at position 4 .
  • Reactivity: Steric hindrance from the phenyl group may slow down cross-coupling reactions compared to the target compound. Applications: Preferred in drug discovery for its ability to mimic aromatic pharmacophores.

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole

  • CAS No.: 2225175-52-8
  • Molecular Formula : C₉H₁₅BN₂O₂S
  • Molecular Weight : 226.11 g/mol
  • Structural Difference : Replacement of the thiazole ring with a 1,3,4-thiadiazole core .
  • Bioactivity: Thiadiazoles are known for antimicrobial and antitumor activities, suggesting divergent applications compared to thiazole-based analogs. Synthetic Challenges: Requires specialized cyclization protocols (e.g., thioglycolic acid treatment) .

Comparative Data Table

Property Target Compound 2,4-Dimethyl Analog 2-Phenyl-4-Methyl Analog Thiadiazole Analog
Molecular Weight (g/mol) 225.12 239.14 301.22 226.11
Substituents 2-Me, 5-Bpin 2,4-diMe, 5-Bpin 2-Ph, 4-Me, 5-Bpin 2-Me, 5-Bpin (thiadiazole)
Solubility Moderate in THF, DCM Lower in polar solvents Low (due to Ph group) Higher in polar solvents
Reactivity in Suzuki High Moderate Moderate (steric hindrance) High (polar activation)
Storage Conditions -20°C, inert atmosphere Similar Similar Similar

Q & A

Q. What are the established synthetic routes for 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, and what methodological considerations are critical for high yields?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. Key steps include:

  • Borylation of precursor thiazoles : Optimizing reaction conditions (e.g., Pd catalysts, base selection, solvent polarity) to enhance regioselectivity and minimize side reactions. Evidence from thermal coupling protocols using (NH₄)₂S₂O₈ in DMSO highlights the importance of temperature control (50°C, 24 h) for moderate yields (50%) .
  • Purification : Chromatography or recrystallization in inert atmospheres to prevent boronic ester hydrolysis. Amber glass storage at -20°C under inert conditions is recommended .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR for verifying thiazole ring substitution patterns and boronic ester integrity. Chemical shifts for the methyl groups on the dioxaborolane ring typically appear at ~1.3 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures, though challenges arise from twinning or weak diffraction. High-resolution data (≤1.0 Å) improves refinement accuracy .
  • Mass spectrometry : HRMS (ESI+) confirms molecular weight (MW 225.12 g/mol) and detects impurities like hydrolyzed boronic acids .

Q. How does the boronic ester group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against protodeboronation while maintaining reactivity in Pd-catalyzed couplings. Key applications include:

  • Suzuki-Miyaura reactions : Coupling with aryl halides to form biaryl-thiazole hybrids. Optimizing ligand systems (e.g., SPhos) improves yields with sterically hindered partners .
  • Tandem reactions : Sequential coupling and cyclization for heterocyclic drug candidates (e.g., triazole-thiazole hybrids) .

Advanced Research Questions

Q. How can reaction conditions be optimized for challenging cross-couplings involving sterically hindered partners?

  • Ligand screening : Bulky ligands (XPhos, DavePhos) mitigate steric effects. Evidence shows that DMSO as a solvent enhances Pd stability at elevated temperatures .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 2 h vs. 24 h) and improves yields by 15–20% in model systems .
  • Additives : LiCl or K₃PO₄ improves boronate activation, particularly for electron-deficient aryl halides .

Q. What computational strategies are effective for predicting biological activity or binding modes of derivatives?

  • Molecular docking : Tools like AutoDock Vina assess interactions with targets (e.g., kinases, bacterial enzymes). For example, thiazole-triazole hybrids show strong binding to Staphylococcus aureus dihydrofolate reductase (ΔG ≈ -9.5 kcal/mol) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic substitutions .

Q. How should researchers resolve contradictions in crystallographic or spectroscopic data?

  • Multi-method validation : Cross-reference X-ray data with NMR/IR to confirm bond angles and hydrogen bonding networks. For example, SHELX refinement discrepancies (e.g., R-factor >5%) can be resolved using TWINABS for twinned crystals .
  • Dynamic NMR : Detects fluxional behavior in boronic esters under varying temperatures, clarifying ambiguous signals .

Q. What are the challenges in isolating and purifying this compound, and how can they be addressed?

  • Hydrolysis sensitivity : Avoid protic solvents (e.g., MeOH/H₂O) during workup. Use anhydrous Na₂SO₄ for drying .
  • Column chromatography : Silica gel deactivation with 1% Et₃N prevents boronic ester decomposition. Hexane/EtOAc (4:1) is an effective eluent .

Q. What mechanistic insights exist for its biological activity in antimicrobial or anticancer studies?

  • Target engagement : Thiazole-boronic esters inhibit bacterial biofilms by disrupting quorum sensing (e.g., Pseudomonas aeruginosa LasR receptor) .
  • ROS generation : In cancer cells, boron-mediated oxidative stress triggers apoptosis (IC₅₀ ≈ 12 µM in HepG2) .

Methodological Tables

Table 1. Key Spectral Data for Characterization

TechniqueDiagnostic FeaturesReference
¹H NMR (CDCl₃)δ 1.3 (s, 12H, dioxaborolane CH₃), 2.5 (s, 3H, thiazole CH₃)
¹³C NMRδ 84.2 (B-O), 152.1 (thiazole C-2)
IR1340 cm⁻¹ (B-O stretch), 1605 cm⁻¹ (C=N)

Table 2. Optimized Cross-Coupling Conditions

ParameterOptimal ValueImpact on YieldReference
CatalystPd(OAc)₂/XPhos+25% vs. PdCl₂
SolventDMSOEnhances Pd stability
Temperature50°C (thermal), 100°C (microwave)Reduces time 50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.